molecular formula C7H13NSSn B8341547 2-Methyl-5-(trimethylstannyl)thiazole

2-Methyl-5-(trimethylstannyl)thiazole

Cat. No. B8341547
M. Wt: 261.96 g/mol
InChI Key: KBPKVLILPAUOPL-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

Butyllithium (1.6M in THF, 3.5 ml, 5.5 mmol) was added to a stirred solution of 2-methylthiazole (0.45 ml, 5.0 mmol) in THF (15 mL) at −78° C. The reaction mixture was stirred at −78° C. for 40 min. Chlorotrimethylstannane (1M in THF, 5.0 ml, 5.0 mmol) was added. Stirring was continued at −78° C. for 45 min. The reaction mixture was quenched with a satured aqueous solution of NaHCO3. The aqueous layer was extracted with Et2O. The organic extracts were dried over MgSO4, filtered and concentrated in vacuo. Used in the next step without purification (obtained 1.29 g). MS m/z=264.1. Calc'd for C7H13NSSn: 261.94.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]1[S:8][CH:9]=[CH:10][N:11]=1.Cl[Sn:13]([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH3:6][C:7]1[S:8][C:9]([Sn:13]([CH3:16])([CH3:15])[CH3:14])=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.45 mL
Type
reactant
Smiles
CC=1SC=CN1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl[Sn](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a satured aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Used in the next step without purification (obtained 1.29 g)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
CC=1SC(=CN1)[Sn](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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